Diphenyl (1-phenylethenyl)phosphonate

Description

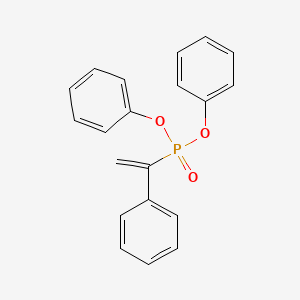

Structure

3D Structure

Properties

IUPAC Name |

1-diphenoxyphosphorylethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17O3P/c1-17(18-11-5-2-6-12-18)24(21,22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2-16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUYIAIPGSQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566456 | |

| Record name | Diphenyl (1-phenylethenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32187-40-9 | |

| Record name | Phosphonic acid, (1-phenylethenyl)-, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32187-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl (1-phenylethenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Phenylethenyl Phosphonate Forming Reactions

Elucidation of Reaction Pathways under Metal-Free Conditions

The synthesis of α-vinylphosphonates, including Diphenyl (1-phenylethenyl)phosphonate, from terminal alkynes like phenylacetylene (B144264) can be achieved under metal- and solvent-free conditions, proceeding with high regioselectivity for the Markovnikov adduct. nih.govrsc.org Mechanistic studies, supported by in situ NMR experiments, have shed light on the reaction pathway, which is proposed to be an addition-substitution mechanism rather than a pathway involving a phosphirenium intermediate. nih.govrsc.org

The reaction is typically promoted by triflic anhydride (B1165640) (Tf₂O). The proposed mechanism commences with the reaction between the H-phosphonate, such as diphenyl phosphonate (B1237965), and triflic anhydride to form a phosphite (B83602) triflate intermediate and triflic acid (TfOH) in an equilibrium step. nih.govrsc.org Subsequently, the generated triflic acid adds to phenylacetylene to form a key intermediate, 1-phenylvinyl triflate. nih.govrsc.org This intermediate is stabilized by the phenyl group. The final step involves the nucleophilic substitution of the triflate group on the 1-phenylvinyl triflate by the phosphite triflate intermediate, yielding the final α-vinylphosphonate product. nih.govrsc.org

In situ ¹H NMR studies have provided evidence for this pathway by detecting the formation of 1-phenylvinyl triflate as an intermediate during the reaction. rsc.orgrsc.org This proposed addition-substitution mechanism is distinct from other proposed pathways, such as those involving cyclic phosphirenium intermediates, which are considered less likely in this case due to the electron-withdrawing nature of the alkoxy groups on the phosphorus atom. nih.gov

Table 1: Proposed Steps in the Metal-Free Formation of (1-Phenylethenyl)phosphonates

| Step | Reactants | Products | Key Transformation |

| 1 | H-phosphonate, Triflic anhydride | Phosphite triflate, Triflic acid | Formation of the active phosphorus electrophile and proton source. |

| 2 | Phenylacetylene, Triflic acid | 1-Phenylvinyl triflate | Electrophilic addition of a proton to the alkyne, forming a vinyl cation which is trapped by the triflate anion. |

| 3 | 1-Phenylvinyl triflate, Phosphite triflate | (1-Phenylethenyl)phosphonate | Nucleophilic attack of the phosphorus species on the vinyl triflate, with displacement of the triflate leaving group. |

Role of Catalysts in Regioselectivity and Stereocontrol

The hydrophosphonylation of terminal alkynes is a powerful method for the synthesis of vinylphosphonates, and the use of catalysts is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) of the products. nih.govrsc.org Various transition metal catalysts, including those based on copper, molybdenum, nickel, and palladium, have been employed to steer the reaction towards the desired isomer. nih.govresearchgate.net

Copper-catalyzed systems have been shown to be effective for the stereo- and regioselective hydrophosphorylation of terminal alkynes to afford E-alkenylphosphorus compounds. nih.govrsc.org Mechanistic investigations, including deuterium-labeling experiments, suggest a deprotonation-protonation equilibrium involving the terminal alkyne and the H-phosphonate during the catalytic cycle. nih.govrsc.org

Molybdenum hexacarbonyl (Mo(CO)₆) has been utilized as a catalyst for the regio- and stereospecific phosphonylation of phenylacetylene, leading to the formation of the 1,2-cis regioisomer (β-vinylphosphonate) without the formation of the 1,1-regioisomer (α-vinylphosphonate). researchgate.net The selectivity is attributed to the formation of an (alkyne)₃Mo(CO) complex, which reduces the electron density of the triple bond. Steric repulsion between the phenyl groups of the coordinated phenylacetylene molecules is also believed to play a significant role in dictating the observed regioselectivity. researchgate.net

Nickel-based catalysts have also been shown to be efficient in hydrophosphination reactions, allowing for the use of even inactivated alkenes. researchgate.net Frustrated Lewis pairs (FLPs) have been demonstrated to catalyze the Z-selective hydrophosphonylation of terminal ynones. researchgate.net

The choice of catalyst, ligands, and reaction conditions can therefore be finely tuned to achieve the desired regiochemical and stereochemical outcome in the synthesis of (1-phenylethenyl)phosphonates and their isomers.

Table 2: Influence of Catalysts on the Regio- and Stereoselectivity of Phenylacetylene Hydrophosphonylation

| Catalyst System | Predominant Product | Regioselectivity | Stereoselectivity |

| Metal-Free (Tf₂O) | α-vinylphosphonate | Markovnikov | Not specified |

| Copper(I) Chloride | E-alkenylphosphorus compound | anti-Markovnikov | E-selective |

| Mo(CO)₆ | (Z)-2-phenylvinylphosphonate | anti-Markovnikov | Z-selective |

| Frustrated Lewis Pair (FLP) | Z-vinylphosphonate (from ynones) | anti-Markovnikov | Z-selective |

Characterization of Key Intermediates and Transition States in Phosphonate Formation

The identification and characterization of intermediates and transition states are fundamental to understanding the reaction mechanism. In the metal-free synthesis of (1-phenylethenyl)phosphonates, in situ NMR spectroscopy has been a pivotal tool. nih.govrsc.org

As mentioned in section 3.1, the formation of 1-phenylvinyl triflate as an intermediate in the reaction of phenylacetylene with an H-phosphonate in the presence of triflic anhydride has been confirmed by the observation of characteristic signals in the ¹H NMR spectrum. rsc.orgrsc.org Specifically, two doublet peaks at 5.61 and 5.38 ppm were assigned to the vinyl protons of the 1-phenylvinyl triflate intermediate. rsc.org The emergence of signals corresponding to the final vinylphosphonate (B8674324) product at 6.16–6.37 ppm upon heating further supports the proposed reaction sequence. rsc.org

In catalytic systems, the intermediates are often transient and more challenging to characterize directly. In the copper-catalyzed hydrophosphorylation, the proposed mechanism involves copper acetylide species, although some studies suggest that these may not be directly involved as intermediates. researchgate.net Deuterium labeling studies have been instrumental in probing the proton transfer steps in these catalytic cycles. nih.govrsc.org

While direct spectroscopic observation of transition states is generally not feasible due to their fleeting nature, their structures and energies are often inferred from kinetic data and computational studies, which are discussed in the following section.

Computational Chemistry Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the formation of (1-phenylethenyl)phosphonates. researchgate.netsciforum.net DFT studies provide valuable insights into reaction pathways, the structures of intermediates and transition states, and the origins of regio- and stereoselectivity. researchgate.netrsc.org

For instance, DFT studies on the copper-catalyzed hydrophosphorylation of aliphatic alkynes have been conducted to investigate the reaction mechanism. researchgate.netsciforum.net These studies have proposed a reaction mechanism that is consistent with experimental observations and have highlighted the crucial role of both the solvent and the catalyst support. researchgate.net The calculations can help to rationalize why certain solvents and catalyst supports lead to higher conversions and selectivities.

In the context of rhodium-catalyzed alkyne-to-vinylidene isomerization, DFT calculations have suggested a mechanism involving the slippage of a π-bound alkyne to a σ-C-H complex, followed by an indirect 1,2-hydrogen shift to form the vinylidene species. rsc.org Natural Bond Orbital (NBO) analysis of the transition states in these calculations indicated that the migrating hydrogen has a protic character. rsc.org Such computational insights are invaluable for understanding the electronic factors that govern the reaction.

Furthermore, DFT calculations have been employed to understand the catalyst-controlled regioselectivity in phosphine-catalyzed annulation reactions. rsc.org These studies have shown that the conformation of the phosphine (B1218219) catalyst can influence hydrogen bonding interactions and distortion energies in the transition states, leading to the observed regioselectivity. rsc.org Although not directly on (1-phenylethenyl)phosphonate formation, these studies showcase the power of computational chemistry in dissecting the subtle energetic differences that control reaction outcomes.

Derivatives and Analogues of 1 Phenylethenyl Phosphonate in Advanced Organic Synthesis

Synthesis of Substituted (1-Phenylethenyl)phosphonate Derivatives

The synthesis of substituted (1-phenylethenyl)phosphonate derivatives is crucial for tuning their chemical and physical properties for specific applications. Various methods have been developed to introduce a wide array of functional groups onto both the phenyl ring and the vinyl moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hirao reactions, are powerful tools for this purpose. nih.govsemanticscholar.org The Hirao reaction, for instance, facilitates the formation of a C-P bond by coupling aryl or vinyl halides with phosphites, providing a direct route to vinylphosphonates. nih.gov Similarly, Suzuki-Miyaura cross-coupling can be employed to introduce various aryl or heteroaryl substituents, leveraging the versatility of boronic acid derivatives. semanticscholar.org Recent advancements have focused on developing more efficient catalytic systems, including new phosphine (B1218219) ligands, to broaden the substrate scope and improve reaction yields under milder conditions. rsc.org

Another key strategy is the functionalization of pre-existing phosphonate (B1237965) structures. For example, phosphonate-directed ortho C–H borylation allows for the introduction of a boronic ester group onto the aromatic ring, which can then be subjected to a wide range of subsequent transformations to create highly substituted phosphoarenes. nih.govresearchgate.net Furthermore, one-pot synthesis methodologies have been developed to produce various aliphatic and aromatic phosphinylphosphonates in good to excellent yields, demonstrating the influence of electron-withdrawing or -donating groups on the reaction's course. mdpi.com These methods provide efficient access to a library of substituted (1-phenylethenyl)phosphonate derivatives for further synthetic exploration.

Table 1: Selected Palladium-Catalyzed Methods for Phosphonate Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Reference |

| Hirao Reaction | Pd(OAc)₂/dppf | Bromo-substituted 1,10-phenanthrolines, Triethyl phosphite (B83602) | Phosphonate-substituted 1,10-phenanthrolines | nih.gov |

| Suzuki-Miyaura Coupling | Palladium complex with α-aminophosphonate ligands | Aryl halides, Arylboronic acids | Biaryl compounds | semanticscholar.org |

| Michaelis-Arbuzov Reaction | Pd(OAc)₂ | Triaryl phosphites, Aryl iodides | Aryl phosphonates | organic-chemistry.org |

| C-N Cross-Coupling/Cyclization | Palladium/OTips-DalPhos | o-Alkynylhalo(hetero)arenes, Primary amines | Indoles and related heterocycles | rsc.org |

Chiral (1-Phenylethenyl)phosphonate Analogues and Asymmetric Synthesis Strategies

The synthesis of chiral phosphonates is of significant interest due to the stereospecific interactions of such molecules in biological systems. mdpi.com Asymmetric synthesis strategies aim to control the stereochemistry at the carbon atom adjacent to the phosphorus, leading to optically pure enantiomers.

Catalytic asymmetric synthesis is a prominent approach, utilizing chiral catalysts to induce enantioselectivity. mdpi.com Chiral phosphoric acids, for example, have emerged as powerful organocatalysts in a variety of asymmetric transformations. rsc.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. ims.ac.jp The design of these catalysts, including those with multiple acidic sites or specific steric features, is an active area of research to improve enantioselectivity and broaden the scope of applicable reactions. rsc.orgims.ac.jp

Other strategies include the use of chiral auxiliaries, which are temporarily attached to the phosphonate molecule to direct a stereoselective reaction, and subsequently removed. The phospha-Mannich reaction, phospha-Michael addition, and phospho-Aldol (Abramov) reaction are key methods for creating C-chiral phosphonates, often employing chiral metal complexes or organocatalysts to achieve high enantiomeric excess. mdpi.com These methods provide access to a wide range of enantioenriched α-aminophosphonates and other functionalized phosphonates, which are valuable precursors for complex chiral molecules. mdpi.com

Table 2: Asymmetric Synthesis Strategies for Chiral Phosphonates

| Strategy | Catalyst/Reagent Type | Key Reaction | Product Class | Reference |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Various (e.g., Diels-Alder, Mannich) | Diverse chiral compounds | rsc.org |

| Metal Complex Catalysis | Chiral Al(III), Cu(II), Sc(III) complexes | Phospha-Mannich, Phospha-Aldol | α-Aminophosphonates, α-Hydroxyphosphonates | mdpi.com |

| Desymmetrization | Chiral Bicyclic Imidazole | Asymmetric P-phosphoramidation | P-stereogenic compounds | nih.gov |

Preparation of Functionalized Phosphonate Esters for Specific Synthetic Endeavors

Fluorescently tagged phosphonates are invaluable tools for biological imaging, allowing for the visualization and study of biological processes in living systems. rsc.orgmdpi.com The design of these chemical probes involves covalently linking a phosphonate moiety, which can act as a targeting group, to a fluorophore. The choice of fluorophore is critical and depends on the specific application, with dyes emitting in the visible to near-infrared (NIR) range being particularly useful for in vivo imaging to minimize tissue autofluorescence. nih.govacs.org

The synthesis of these probes often involves adaptable linking strategies that allow for the attachment of a diverse selection of dyes to the phosphonate core. acs.orgresearchgate.net These strategies must be mild enough to preserve the function of both the phosphonate and the fluorescent dye. The resulting conjugates can be designed as a "toolkit" of probes with varying spectroscopic properties, binding affinities, and biological activities. nih.govacs.org For example, bisphosphonates, known for their affinity for bone mineral, can be tagged with fluorophores to create imaging agents for bone biology and related diseases. nih.govacs.org The development of fluorogenic probes, which only become fluorescent upon binding to their target, is a key advancement as it enhances imaging contrast by reducing background signal from unbound probes. mdpi.com

Peptidyl phosphonates are analogues of natural peptides where an amide bond is replaced by a more stable phosphonate or phosphonamidate linkage. beilstein-journals.orgspringernature.com This modification makes them resistant to enzymatic degradation by proteases, and they often act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.netlsu.edunih.gov Consequently, the synthesis of peptidyl phosphonates is a significant area of research in medicinal chemistry.

The synthesis of these peptide mimics involves specialized coupling protocols that differ from standard peptide synthesis. springernature.com A common strategy is the phosphonylation of amino acid or peptide esters with N-protected aminoalkylphosphonochloridates. beilstein-journals.org Another approach involves the condensation of N-protected phosphonic monoesters with amino/peptide esters using coupling reagents. beilstein-journals.org These methods have been adapted for both solution-phase and solid-phase synthesis. lsu.edulsu.edu The incorporation of vinylphosphonates into peptide structures has also been explored, for instance, in the creation of stable mimics of post-translationally modified amino acids like phospho-lysine. nih.gov

Table 3: Synthetic Approaches for Peptidyl Phosphonates

| Approach | Key Reagents | Bond Formed | Reference |

| Phosphonylation | N-protected aminoalkylphosphonochloridates, Hydroxy esters | Phosphonate ester | beilstein-journals.org |

| Condensation | Phosphonic monoesters, Hydroxy esters, Coupling reagents (e.g., BOP) | Phosphonate ester | beilstein-journals.org |

| H-phosphonate Chemistry | H-phosphonate esters, Activating agents | Phosphonate ester/Thiophosphonate ester | lsu.edu |

| Reduced Phosphorus Intermediates | Phosphonochloridites, Alcohols/Amines, Oxidation | Phosphonate/Phosphonamidate | lsu.edu |

(1-Phenylethenyl)phosphonate Derivatives as Precursors for Complex Organic Molecules

The versatility of the (1-phenylethenyl)phosphonate scaffold makes it a valuable starting point for the synthesis of more complex molecular architectures. The phosphonate group can serve as a handle for various transformations or as a key functional group in the final target molecule. These derivatives have been utilized as building blocks in the synthesis of a range of bioactive compounds and natural products. researchgate.net

While direct evidence for the use of Diphenyl (1-phenylethenyl)phosphonate in polyether synthesis is not prominent in the reviewed literature, the broader class of phosphonate-containing compounds serves as important intermediates in the synthesis of complex molecules, which can include polyether substructures. For example, oligomeric phosphonates can be synthesized with reactive end groups (such as hydroxyl or epoxy groups) that allow them to be incorporated into various polymer structures, including polyethers, through co-polymerization. google.com In these cases, the phosphonate moiety is integrated into the polymer backbone or as a pendant group to impart specific properties, such as flame resistance.

In the context of natural product synthesis, phosphonate reagents are instrumental in constructing key carbon-carbon bonds. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction, for instance, is a classic method that uses phosphonate carbanions to form alkenes, which can be subsequent intermediates in the assembly of complex natural products that may contain polyether rings. The phosphonate group acts as a synthetic equivalent of a carbonyl anion, enabling the construction of dicarbonyl compounds which are precursors to cyclic systems. researchgate.net Although not a direct conversion of the phosphonate to an ether, these phosphonate-mediated strategies are fundamental to building the carbon skeletons upon which polyether structures are elaborated.

Synthesis of Heterocyclic Compounds (e.g., Phosphaisocoumarins, Dihydroisoquinolines, Phosphachromones)

Derivatives of (1-phenylethenyl)phosphonate, particularly those containing alkyne functionalities, serve as versatile precursors for the synthesis of various phosphorus-containing heterocyclic compounds. These synthetic strategies often involve intramolecular or intermolecular cyclization reactions, providing efficient routes to novel molecular architectures.

Phosphaisocoumarins

Phosphaisocoumarins, which are phosphorus analogues of isocoumarins, have been synthesized through several effective methods utilizing derivatives of phenylphosphonic acid. One prominent method is the Copper(I)-catalyzed intramolecular cyclization of o-ethynylphenylphosphonic acid monoethyl esters. nih.gov This reaction represents an intramolecular addition of the P-OH group to an alkyne, forming a six-membered phosphorus heterocycle with high regioselectivity and in good yields. nih.gov This approach provides a convenient pathway to novel phosphorus heterocycles that may possess significant bioactivities. nih.gov

Another effective strategy for the synthesis of phosphaisocoumarins is through halocyclization. For instance, 4-iodophosphaisocoumarins can be prepared with high regioselectivity by reacting o-(1-alkynyl)phenylphosphonates with iodine (I₂) or iodine monochloride (ICl). researchgate.net Similarly, the reaction of 2-(1-alkynyl)phenylphosphonic acid monoesters with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also yields the corresponding 4-halophosphaisocoumarins. researchgate.net These halogenated products can be further modified using palladium-catalyzed coupling reactions, enhancing their synthetic utility. researchgate.net

| Starting Material | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| o-Ethynylphenylphosphonic acid monoethyl esters | Cu(I) catalyst (e.g., CuI) | 4-Unsubstituted Phosphaisocoumarins | High regioselectivity; good yields; intramolecular P-OH addition to alkyne. | nih.govresearchgate.net |

| o-(1-Alkynyl)phenylphosphonic acid diesters | I₂ or ICl | 4-Iodophosphaisocoumarins | Mild conditions; high regioselectivity; allows for further functionalization. | researchgate.net |

| o-(1-Alkynyl)phenylphosphonic acid monoesters | NBS or NCS | 4-Bromo/Chloro-phosphaisocoumarins | Good to excellent yields; provides access to various 4-halophosphaisocoumarins. | researchgate.net |

Dihydroisoquinolines and Related Nitrogen Heterocycles

While direct synthesis of dihydroisoquinolines from (1-phenylethenyl)phosphonate is not widely documented, related phosphonate derivatives are instrumental in constructing complex, partially saturated nitrogen heterocycles like tetrahydroquinolines. A notable example involves the multicomponent Povarov-type reaction. In this approach, diethyl (2-aminophenyl)phosphonate is reacted with aldehydes and styrenes in the presence of a Lewis acid catalyst such as BF₃·Et₂O. nih.gov This reaction proceeds via in situ formation of a 2-(diethylphosphonate)aldimine, which then undergoes a hetero-Diels-Alder reaction with the styrene (B11656) to yield phosphonate-substituted tetrahydroquinolines. nih.govau.dk This method is highly efficient for creating tetracyclic systems with multiple stereogenic centers in a controlled manner. au.dk Subsequent dehydrogenation of the resulting tetrahydroquinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides access to the corresponding aromatic quinolinylphosphonates. nih.gov

Phosphachromones

A straightforward and efficient strategy for the synthesis of phosphachromones has been developed involving the cyclized coupling of ethyl hydrogen (phenylethynyl)phosphonate with arynes. nih.govacs.org This reaction proceeds through the insertion of an aryne into the P-O bond of the phosphonate. A key step in the proposed mechanism is a Fries-type rearrangement involving the phosphorus atom. acs.orgacs.org The process is operationally simple and results in the simultaneous formation of new C–P and C–O bonds in a single step, affording a variety of phosphachromone structures in moderate to good yields. acs.orgacs.org The reaction demonstrates good compatibility with various functional groups on the aryne precursor. acs.org

| Phosphonate Substrate | Aryne Precursor | Fluoride Source / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl hydrogen (phenylethynyl)phosphonate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 18-crown-6, MeCN, 80 °C | 2-Phenyl-4H-benzo[e] nih.govacs.orgoxaphosphinin-4-one 2-oxide | 81% | acs.org |

| Ethyl hydrogen (p-tolylethynyl)phosphonate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 18-crown-6, MeCN, 80 °C | 2-(p-Tolyl)-4H-benzo[e] nih.govacs.orgoxaphosphinin-4-one 2-oxide | 79% | acs.org |

| Ethyl hydrogen ((4-methoxyphenyl)ethynyl)phosphonate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, 18-crown-6, MeCN, 80 °C | 2-(4-Methoxyphenyl)-4H-benzo[e] nih.govacs.orgoxaphosphinin-4-one 2-oxide | 75% | acs.org |

| Ethyl hydrogen (phenylethynyl)phosphonate | 2-(Trimethylsilyl)-4,5-dimethylphenyl trifluoromethanesulfonate | CsF, 18-crown-6, MeCN, 80 °C | 6,7-Dimethyl-2-phenyl-4H-benzo[e] nih.govacs.orgoxaphosphinin-4-one 2-oxide | 72% | acs.org |

Building Blocks for Functional Materials Research

(1-Phenylethenyl)phosphonate and its derivatives are valuable building blocks for the creation of functional materials, owing to the unique properties conferred by the phosphonate group. These properties include strong coordination to metal ions and the ability to undergo polymerization, leading to applications in areas such as metal-organic frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs)

Phosphonate-based organic linkers are widely used in the synthesis of MOFs, a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The phosphonate group is a robust anchor for connecting to metal nodes, forming stable frameworks. nih.gov The coordination chemistry is complex, as the phosphonate group can bind metal ions through its three oxygen atoms, leading to high structural diversity. researchgate.netchemrxiv.org

Phosphonate MOFs are known for their exceptional thermal and chemical stability, which is often superior to that of their carboxylate-based counterparts. researchgate.netchemrxiv.org Research has demonstrated that these materials can exhibit interesting electronic and magnetic properties. For example, a phosphonate MOF known as TUB75, constructed from copper dimers and 1,4-naphthalenediphosphonic acid, was reported to be the first semiconducting and magnetic phosphonate MOF, with a narrow bandgap of 1.4 eV. researchgate.netchemrxiv.org The use of linkers that combine phosphonate and phosphinate groups has also been explored to create an "isoreticular continuum," bridging the properties of different MOF classes and allowing for fine-tuning of material characteristics. nih.gov

Functional Polymers

Vinylphosphonates, which share the core structure of this compound, are important monomers for synthesizing functional polymers. Poly(vinylphosphonates) can be synthesized via methods like rare earth metal-mediated group transfer polymerization (REM-GTP). rsc.org The resulting polymers possess pendant phosphonate ester groups that can be further modified. A key advantage is the ability to incorporate other reactive functionalities, such as allyl groups, into the polymer structure. These groups serve as platforms for a variety of subsequent polymer-analogous transformations, including bromination, epoxidation, and thiol-ene click chemistry. rsc.org This flexibility allows for the selective introduction of a wide range of functional motifs, enabling the creation of advanced polymer conjugates and materials with tailored properties for specific applications. rsc.org

| Building Block Type | Material Class | Key Features and Applications | Reference |

|---|---|---|---|

| Aryl- and Alkyldiphosphonic Acids | Metal-Organic Frameworks (MOFs) | High thermal and chemical stability; structural diversity; potential as semiconductors and magnetic materials; applications in catalysis and gas storage. | nih.govresearchgate.netchemrxiv.org |

| Vinylphosphonate (B8674324) Esters (e.g., Diallyl vinylphosphonate) | Functional Polymers | Polymerizable via REM-GTP; allows for post-polymerization modification (e.g., click chemistry); platform for creating complex polymer conjugates. | rsc.org |

Future Research Directions in Diphenyl 1 Phenylethenyl Phosphonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Phosphonates

The synthesis of phosphonates, including diphenyl (1-phenylethenyl)phosphonate, has traditionally relied on methods that can be expensive or environmentally burdensome. A major thrust of future research will be the development of novel and sustainable synthetic routes. Key areas of focus will include the use of earth-abundant metal catalysts and the adoption of green chemistry principles.

Current methods for synthesizing vinylphosphonates often employ catalysts based on expensive and toxic heavy metals like palladium. sciforum.net Future methodologies are expected to shift towards more sustainable alternatives. Research into copper-catalyzed hydrophosphorylation of alkynes, for instance, presents a more economical and environmentally benign approach. sciforum.netresearchgate.net The development of copper nanoparticles supported on materials like zinc oxide (CuNPs/ZnO) has shown promise for the direct synthesis of vinylphosphonates under milder conditions and without the need for additional ligands. sciforum.net Further exploration in this area could lead to highly efficient and recyclable catalytic systems for the synthesis of this compound.

Moreover, the principles of green chemistry are increasingly being applied to phosphonate (B1237965) synthesis. rsc.org This includes the use of ultrasound-assisted synthesis, which can accelerate reaction times and improve yields, and the exploration of organocatalysis to avoid metal contaminants in the final product. rsc.org The development of one-pot, multicomponent reactions will also be a priority, as they offer increased efficiency by reducing the number of synthetic steps and purification procedures. chim.it

| Catalyst System | Key Advantages | Potential for this compound Synthesis |

| Copper Nanoparticles (e.g., CuNPs/ZnO) | Economical, reduced toxicity, mild reaction conditions. sciforum.net | High potential for a more sustainable synthesis from phenylacetylene (B144264) and diphenyl phosphite (B83602). |

| Organocatalysts | Metal-free, avoiding product contamination. rsc.org | Promising for enantioselective synthesis of chiral phosphonate analogues. |

| Brønsted Acids | Can facilitate solvent-free reactions. acs.org | Potential for developing "dry" and cleaner synthetic processes. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

While the fundamental reactivity of vinylphosphonates is understood, there remains significant scope for exploring new reaction pathways and achieving greater control over reaction outcomes. Future research will likely delve into uncovering novel reactivity patterns of the 1-phenylethenylphosphonate moiety and developing highly selective synthetic transformations.

A key area of investigation will be the stereoselective synthesis of functionalized vinylphosphonates. rsc.orgrsc.org For this compound, this could involve the development of catalytic asymmetric methods to introduce chirality into the molecule, leading to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry. chim.itmdpi.com The use of chiral catalysts in reactions such as asymmetric hydrophosphonylation will be crucial in this endeavor. mdpi.com

Furthermore, the unique electronic properties of the vinylphosphonate (B8674324) group can be exploited to discover new chemical transformations. The electron-withdrawing nature of the phosphonate group makes the double bond susceptible to a variety of nucleophilic addition reactions. Investigating these reactions with a wider range of nucleophiles and under novel catalytic conditions could lead to the synthesis of a diverse array of functionalized phosphonates that are not currently accessible. The development of methods for the regioselective functionalization of the phenyl rings in this compound will also be an important area of research. acs.org

Advanced Computational Modeling for Predictable Phosphonate Synthesis and Reactivity

The use of computational chemistry is set to revolutionize the way phosphonate synthesis is approached and how their reactivity is understood. Advanced computational modeling, particularly Density Functional Theory (DFT), will play a pivotal role in predicting reaction outcomes and designing more efficient synthetic strategies. researchgate.netresearchgate.net

DFT calculations can provide deep insights into reaction mechanisms, helping to elucidate the role of catalysts, solvents, and other reaction parameters. researchgate.netrsc.org For the synthesis of this compound, computational models can be used to screen potential catalysts and optimize reaction conditions before they are tested in the laboratory, thereby saving time and resources. vub.be For example, DFT studies have been instrumental in understanding the mechanism of copper-catalyzed hydrophosphorylation of alkynes, revealing the active role of the catalyst support and solvent. sciforum.netresearchgate.net

Beyond synthesis, computational models can predict the chemical reactivity and physical properties of phosphonates. nih.govresearchgate.net Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as toxicity, which can guide the design of safer organophosphorus compounds. nih.govnih.gov For this compound, computational modeling could be used to predict its reactivity in various chemical transformations and to design derivatives with specific electronic and steric properties for targeted applications. researchgate.net

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. researchgate.netresearchgate.net | Optimization of reaction conditions and catalyst design. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties and biological activity. nih.govresearchgate.net | Design of novel phosphonates with desired properties and reduced toxicity. |

| Molecular Dynamics (MD) Simulations | Studying the interaction of the phosphonate with other molecules or materials. vub.be | Understanding its behavior in complex systems for materials science applications. |

Expansion of Applications in Specialized Chemical Synthesis and Materials Science

This compound and its derivatives hold significant potential for a wide range of applications, from being versatile building blocks in organic synthesis to serving as functional components in advanced materials. Future research will focus on expanding these applications by leveraging the unique properties of this compound.

In specialized chemical synthesis, this compound can serve as a valuable intermediate for the construction of complex organic molecules. acs.org The vinylphosphonate moiety can be transformed into various other functional groups, making it a versatile synthon. tandfonline.com Future work will likely explore its use in the synthesis of biologically active compounds, where the phosphonate group can act as a stable mimic of phosphate (B84403) esters. acs.org

In the realm of materials science, vinylphosphonates are known to be useful monomers and co-monomers in the synthesis of polymers. researchgate.netrsc.org this compound could be polymerized or copolymerized to create materials with unique properties, such as flame retardancy, improved thermal stability, and adhesive characteristics. Polyvinylphosphonates are also being investigated for biomedical applications due to their biocompatibility. rsc.org Furthermore, the phosphonate group has a strong affinity for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and nanoparticles. acs.orgmdpi.com These materials could find applications in catalysis, gas storage, and sensing. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing diphenyl (1-phenylethenyl)phosphonate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic addition reactions. For example, optimized conditions include using organocatalysts (e.g., binaphthyl-modified squaramide-tertiary amine) in ethyl acetate at 0°C with 4 Å molecular sieves to achieve high enantioselectivity (up to 99% ee) and yields (74–94%). Key parameters to optimize include solvent polarity, catalyst loading (2.5–10 mol %), and temperature (0–25°C). Reaction progress should be monitored via HPLC or GC-MS, and purity confirmed via high-resolution mass spectrometry .

Q. How can the purity and structural integrity of this compound derivatives be validated in synthetic workflows?

- Methodological Answer : Post-synthesis purification via flash chromatography (EtOAc/hexane gradients) is recommended. Structural validation should combine , , and NMR spectroscopy to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, while HPLC with chiral columns (e.g., Chiralpak IB) ensures enantiopurity. Purity thresholds (>95%) should be enforced for biological or catalytic applications .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid contact with oxidizing agents to prevent decomposition into toxic phosphorus oxides .

Advanced Research Questions

Q. How can this compound be utilized as an activity-based probe (ABP) for studying protease activity, and what design principles ensure specificity?

- Methodological Answer : ABPs require a recognition sequence (e.g., Ac-hCha-Phe(guan)-Oic-Arg) linked to the diphenyl phosphonate warhead via a spacer (e.g., 6-aminohexanoic acid). Biotin tags enable streptavidin-based detection. Specificity is achieved by tailoring the peptide sequence to match the protease's active site (e.g., human neutrophil serine protease 4). Validate probe activity via competitive inhibition assays and gel electrophoresis with fluorescent/chemiluminescent detection .

Q. What mechanistic insights explain the enantioselective addition of diphenyl phosphonate to ketimines, and how can stereoselectivity be computationally modeled?

- Methodological Answer : The enantioselectivity arises from dual activation: the squaramide moiety in the catalyst hydrogen-bonds with the ketimine, while the tertiary amine activates the phosphonate. Density functional theory (DFT) calculations can model the transition state, focusing on non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Experimental validation involves kinetic isotope effect (KIE) studies and crystallography of catalyst-substrate complexes .

Q. How does this compound function in catalytic reduction reactions, and what parameters influence its efficiency in redox processes?

- Methodological Answer : In molybdenum-catalyzed sulfoxide reductions, diphenyl phosphonate acts as a ligand, stabilizing the metal center. Key parameters include solvent polarity (e.g., MeCN > toluene), temperature (optimized at 60°C), and acid promoters (e.g., HCl). Monitor reaction progress via GC with FID detection. Turnover numbers (TONs) and activation energies should be calculated to assess catalytic efficiency .

Q. What strategies enhance the antimicrobial activity of diphenyl phosphonate derivatives, and how can structure-activity relationships (SAR) guide optimization?

- Methodological Answer : Introduce cyclic α-aminophosphonate moieties (e.g., piperidine rings) to improve membrane permeability. SAR studies reveal that substitutions at the diamine position (e.g., hydrazine vs. phenylene diamine) significantly impact activity against Gram-negative bacteria (e.g., MDR E. coli). Minimum inhibitory concentrations (MICs) should be determined via broth microdilution assays, with cytotoxicity assessed against mammalian cell lines (e.g., HEK293) .

Q. How can this compound-based fluorescent probes be engineered for real-time detection of reactive oxygen species (ROS) in live cells?

- Methodological Answer : Conjugate the phosphonate group to a BODIPY fluorophore via a cleavable linker. The electron-withdrawing phosphonate quenches fluorescence until ROS (e.g., superoxide anion) cleave the linker. Validate selectivity against competing ROS (e.g., , ONOO) using fluorescence lifetime imaging microscopy (FLIM). Perform live-cell imaging with confocal microscopy to confirm subcellular localization and dynamic response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.